![molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4](/img/structure/B2828430.png)

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

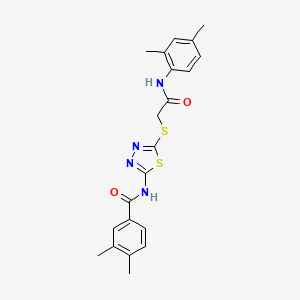

The compound “5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, such as “5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Catalysis

The compound has been found to have useful applications in catalysis . The trifluoromethyl group in the compound can influence the electronic properties, solubility, conformations, and lipophilicity of the compound , which can be beneficial in various catalytic processes.

Drug Design

In the field of drug design , the compound’s unique physicochemical properties make it a valuable structural motif . The combination of the fluorine atom and the pyridine moiety in the compound can influence the biological activities of the resulting drugs .

Molecular Recognition

The compound is also applied in molecular recognition . The trifluoromethyl group and the pyridine moiety can interact with other molecules in specific ways, making the compound useful in the design of molecular recognition systems .

Natural Product Synthesis

In natural product synthesis , the compound can serve as a key intermediate . The trifluoromethyl group can influence the reactivity of the compound, making it a valuable tool in the synthesis of complex natural products .

Agrochemical Applications

The compound and its derivatives have found significant use in the agrochemical industry . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . These compounds are used for the protection of crops from pests .

Pharmaceutical and Veterinary Industries

Several derivatives of the compound are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

作用機序

Target of Action

The primary targets of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine are class IIa HDAC enzymes . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

The compound interacts with its targets by inhibiting the activity of class IIa HDAC enzymes . This inhibition results in an increase in the acetylation of histone proteins, leading to the relaxation of chromatin and enhanced gene transcription . The trifluoromethyloxadiazolyl (TFMO) moiety in the compound serves as a non-chelating Zinc-binding group (ZBG), contributing to its inhibitory activity .

Biochemical Pathways

The inhibition of class IIa HDAC enzymes affects various biochemical pathways. One significant downstream effect is the upregulation of p21, a cyclin-dependent kinase inhibitor . This upregulation leads to cell cycle arrest and promotes caspase-induced apoptosis .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorine-containing moieties can affect the electronic properties, solubility, conformations, and lipophilicity of a compound .

Result of Action

The molecular and cellular effects of the compound’s action include the upregulation of p21, leading to cell cycle arrest, and the promotion of caspase-induced apoptosis . In terms of its anticancer effects, the compound has shown promising results against head-neck cancer cell line Cal27, especially when HDAC4 is overexpressed .

特性

IUPAC Name |

5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECTUWRALMXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)

![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)